1-[6-(4-methylbenzenesulfonyl)pyridine-3-carbonyl]-4-(pyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(4-methylbenzenesulfonyl)pyridine-3-carbonyl]-4-(pyridin-2-yl)piperazine is a complex organic compound that features a piperazine ring substituted with pyridine and tosyl groups. Compounds with such structures are often explored for their potential pharmacological properties, including their use as intermediates in the synthesis of various drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-methylbenzenesulfonyl)pyridine-3-carbonyl]-4-(pyridin-2-yl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring is formed through cyclization reactions.
Substitution with Pyridine: The piperazine ring is then substituted with a pyridine group using nucleophilic substitution reactions.
Introduction of the Tosyl Group:
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using catalysts to speed up the reaction.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperazine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the tosyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxide derivatives, while reduction could lead to de-tosylated piperazine derivatives.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of coordination complexes.
Biology and Medicine
Pharmacological Research: Explored for potential therapeutic properties, including as a precursor to drugs targeting neurological or cardiovascular conditions.
Industry
Material Science:
Mechanism of Action
The mechanism of action for compounds like 1-[6-(4-methylbenzenesulfonyl)pyridine-3-carbonyl]-4-(pyridin-2-yl)piperazine would depend on its specific biological target. Generally, such compounds might interact with:
Receptors: Binding to specific receptors in the body to exert their effects.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(4-(Pyridin-2-yl)piperazin-1-yl)(4-tosylpyridin-3-yl)methanone: Similar structure but with different substitution patterns.
(4-(Pyridin-2-yl)piperazin-1-yl)(6-methylpyridin-3-yl)methanone: Substitution with a methyl group instead of a tosyl group.
Uniqueness
The unique combination of pyridine, piperazine, and tosyl groups in 1-[6-(4-methylbenzenesulfonyl)pyridine-3-carbonyl]-4-(pyridin-2-yl)piperazine) provides distinct chemical properties that can be leveraged in various applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
[6-(4-methylphenyl)sulfonylpyridin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-17-5-8-19(9-6-17)30(28,29)21-10-7-18(16-24-21)22(27)26-14-12-25(13-15-26)20-4-2-3-11-23-20/h2-11,16H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTODGPIHQHTGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.